(R)-Darifenacin Hydrobromide is a potent anticholinergic agent primarily used for the treatment of overactive bladder syndrome. This compound selectively antagonizes the muscarinic M3 receptor, which plays a crucial role in bladder contraction. The hydrobromide salt form enhances the solubility and stability of the drug, making it suitable for pharmaceutical applications.
Darifenacin was first developed by the pharmaceutical company Solvay Pharmaceuticals and is marketed under various brand names, including Enablex. It is synthesized through a series of chemical reactions involving specific precursors, which include pyrrolidine derivatives and benzofuran compounds.
Darifenacin belongs to the class of antimuscarinic agents, which are used to manage urinary incontinence and related conditions. It is classified as a selective M3 receptor antagonist, differentiating it from other anticholinergic medications that may affect multiple receptor subtypes.
The synthesis of (R)-Darifenacin Hydrobromide involves several key steps:
(R)-Darifenacin Hydrobromide has a complex molecular structure characterized by:
The stereochemistry at the chiral center is crucial for its activity; hence, only the (R)-enantiomer is used therapeutically.
The chemical behavior of (R)-Darifenacin Hydrobromide involves various reactions:
The stability-indicating methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) have been developed to monitor these reactions and assess purity during synthesis .
(R)-Darifenacin exerts its pharmacological effects primarily through:
(R)-Darifenacin Hydrobromide is primarily utilized in:
(R)-Darifenacin Hydrobromide, systematically designated as (S)-2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide, has the molecular formula C₂₈H₃₀N₂O₂·HBr and a molecular weight of 507.46 g/mol. Its structure comprises three key domains:
Spectroscopic characterization employs multi-stage techniques:
Table 1: Key Spectroscopic Descriptors
Technique | Characteristic Signal | Structural Assignment |
---|---|---|
LC-ESI/MS² | m/z 294.2 → 277.1 (loss of NH₃) | Diphenylacetyl-pyrrolidine fragment |
¹³C-NMR | δ 172.5 ppm | Amide carbonyl carbon |
IR (KBr) | 1675 cm⁻¹ | C=O stretch (amide I band) |
The therapeutic activity of Darifenacin is stereospecific, residing predominantly in the (S)-enantiomer. The (R)-enantiomer exhibits >50-fold lower affinity for human M₃ muscarinic receptors. Chiral synthesis routes focus on preserving the (S)-configuration at the pyrrolidine C3 center [5]:
Chiral Pool Approach:
Asymmetric Synthesis:
Table 2: Stereochemical Control Strategies
Method | Chiral Source | Key Reaction | ee (%) |
---|---|---|---|
Chiral Pool | (S)-3-Hydroxypyrrolidine | Nucleophilic displacement (SN₂) | >99.5 |
Enzymatic Resolution | Racemic N-Acetyl ester | Lipase-catalyzed hydrolysis | 98–99 |
Asymmetric Hydrogenation | Prochiral enamide | Ru-BINAP catalyzed reduction | 97–98 |
(R)-Darifenacin Hydrobromide exhibits monotropic polymorphism, where Form I (thermodynamically stable) displays higher melting onset (229°C) than metastable Form II (223°C). Key solid-state characteristics:
Crystal Structure Analysis:
Polymorph Interconversion:
Spectroscopic Differentiation:
Salt formation enhances crystallinity and stability of the free base. Critical process parameters include:
Acid-Base Reaction Optimization:
Impurity Control:
Alternative Salt Formation Routes:
Purification Techniques:
Table 3: Hydrobromide Salt Crystallization Conditions
Parameter | Optimal Range | Effect on Crystal Quality |
---|---|---|
Solvent System | Acetone/2-butanol (3:1) | High yield (92%) of stable Form I |
HBr Equivalents | 1.08 eq. | Minimizes residual base (<0.1%) |
Cooling Rate | 0.5°C/min | Prevents oiling out and agglomeration |
Aging Time | 120 min at 5°C | Increases crystal size (D₉₀ = 150 μm) |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3